1-Phenylcyclohexane-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-phenylcyclohexane-1,4-diol |
InChI |
InChI=1S/C12H16O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2 |
InChI Key |
BFWMKFUGKDKSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Enantioselective Routes to 1 Phenylcyclohexane 1,4 Diol
General Synthetic Protocols for 1-Phenylcyclohexane-1,4-diol Isomers
The general synthesis of this compound isomers can be approached from various starting materials, primarily involving the construction of the substituted cyclohexane (B81311) ring followed by the introduction and stereochemical definition of the two hydroxyl groups.
Approaches via Epoxidation and Hydrolysis of Phenylcyclohexene Precursors
The epoxidation of an alkene followed by ring-opening hydrolysis is a fundamental method for producing 1,2-diols (vicinal diols). When considering a precursor like 4-phenylcyclohexene, this method is well-established for creating a diol on the cyclohexene (B86901) double bond. The process involves an initial epoxidation step, often using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide ring. Subsequent acid-catalyzed hydrolysis opens this ring, typically proceeding via an anti-addition mechanism, to yield a trans-diol.
However, this classical approach applied to a phenylcyclohexene precursor such as 4-phenyl-1-cyclohexene would result in the formation of 4-phenylcyclohexane-1,2-diol, not the target 1,4-diol isomer. The synthesis of a 1,4-diol from a cyclohexene precursor via epoxidation would require a more complex pathway involving rearrangements or additional functional group manipulations that fall outside the direct epoxidation-hydrolysis sequence for vicinal dihydroxylation.
Multi-step Preparations for Substituted Phenylcyclohexane-1,4-diols
Multi-step syntheses provide a more versatile and practical route to this compound. A common strategy involves using commercially available cyclohexane derivatives, such as 1,4-cyclohexanedione (B43130).
A plausible synthetic pathway is initiated by the nucleophilic addition of a phenyl group to one of the carbonyls of 1,4-cyclohexanedione. This is typically achieved using a Grignard reagent, such as phenylmagnesium bromide. This step forms the tertiary alcohol at the C1 position and introduces the phenyl substituent, yielding the intermediate 4-hydroxy-4-phenylcyclohexan-1-one.
The subsequent step involves the reduction of the remaining ketone at the C4 position. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) can be employed for this transformation. This reduction converts the ketone to a secondary alcohol, completing the synthesis of this compound. The stereochemical outcome of this reduction (i.e., the cis or trans relationship between the two hydroxyl groups) depends on the reagent and reaction conditions, often resulting in a mixture of diastereomers that may require separation.
Asymmetric Synthesis of Chiral this compound Enantiomers
Creating enantiomerically pure or enriched this compound requires stereocontrolled reactions, which can be achieved through various asymmetric synthesis techniques.
Sharpless Asymmetric Dihydroxylation Applications in Diol Synthesis
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. chemicalbook.comchemicalbook.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric co-oxidant. google.comgoogle.com The choice of ligand, either from the dihydroquinine (DHQ) family (e.g., (DHQ)₂PHAL in AD-mix-α) or the dihydroquinidine (B8771983) (DHQD) family (e.g., (DHQD)₂PHAL in AD-mix-β), dictates which face of the alkene is hydroxylated, allowing access to either enantiomer of the resulting diol. google.comorganic-chemistry.org
While the SAD reaction produces 1,2-diols, its application to 1-phenyl-1-cyclohexene (B116675) serves as a benchmark for asymmetric synthesis on a phenylcyclohexene scaffold. This reaction yields chiral (+)-(1R,2R)-1-phenylcyclohexane-1,2-diol or its (1S,2S)-enantiomer with very high enantiomeric excess (ee). organic-chemistry.org The reaction is highly efficient and scalable, avoiding the need for chromatographic purification to achieve high optical purity. organic-chemistry.org
The table below summarizes typical results for the Sharpless Asymmetric Dihydroxylation of 1-phenyl-1-cyclohexene, demonstrating the effectiveness of the catalytic system that could be adapted for other precursors.
| Precursor | Reagent | Product | Yield | Enantiomeric Excess (ee) |
| 1-Phenyl-1-cyclohexene | AD-mix-β | (+)-(1R,2R)-1-Phenylcyclohexane-1,2-diol | 99% (crude) | 99% ee |
| 1-Phenyl-1-cyclohexene | AD-mix-α | (-)-(1S,2S)-1-Phenylcyclohexane-1,2-diol | 99% (crude) | 97-98.9% ee organic-chemistry.org |
This table presents data for the synthesis of the 1,2-diol isomer, illustrating the power of the Sharpless methodology on a closely related structure.
Enzyme-mediated Routes for Enantioselective Preparation
Biocatalysis offers a highly selective method for preparing chiral alcohols and diols. Alcohol dehydrogenases (ADHs) are particularly valuable for the stereoselective reduction of prochiral ketones. youtube.com In the context of this compound synthesis, an enzymatic approach could be applied to the reduction of the intermediate 4-hydroxy-4-phenylcyclohexan-1-one. An appropriately selected ADH could reduce the ketone with high enantioselectivity, establishing the stereochemistry at the C4 position relative to the pre-existing C1 stereocenter.
Alternatively, a kinetic resolution protocol using enzymes like lipases could be employed. cbn.nic.in In this scenario, a racemic mixture of this compound could be subjected to enantioselective acylation catalyzed by a lipase. One enantiomer would be preferentially acylated, allowing for the separation of the acylated diol from the remaining unreacted diol enantiomer. Such methods have been successfully used for the resolution of various functionalized cyclohexanes. cbn.nic.in
Catalytic Systems for Stereocontrol in Diol Formation
Beyond the Sharpless Dihydroxylation, other catalytic systems are crucial for controlling stereochemistry in diol synthesis. For the 1,4-diol, stereocontrol is essential during the reduction of a diketone or hydroxy-ketone precursor.
Catalytic hydrogenation using metal catalysts can provide high stereoselectivity. For instance, the hydrogenation of 1,4-cyclohexanedione using specific ruthenium catalysts is known to favor the formation of cis-1,4-cyclohexanediol. google.com Applying a similar catalytic hydrogenation to a precursor like 4-phenylcyclohexane-1,4-dione could potentially offer control over the diastereomeric outcome of the final diol.
Organocatalysis also presents advanced strategies for achieving stereocontrol. Chiral organocatalysts have been developed for various addition reactions to cyclic systems, establishing multiple stereocenters with high fidelity. nist.gov A one-pot sequence involving an organocatalyst could potentially be designed to construct the this compound skeleton with a high degree of diastereo- and enantioselectivity.
Considerations for Reaction Conditions and Yield Optimization in this compound Synthesis
Solvent Effects and Temperature Control
The selection of an appropriate solvent system is critical in the synthesis of this compound, particularly during the reduction of 4-phenylcyclohexanone (B41837). For metal hydride reductions, common solvents include methanol (B129727), ethanol (B145695), tetrahydrofuran (B95107) (THF), and diethyl ether. chem-station.com The polarity and coordinating ability of the solvent can influence the reactivity of the reducing agent and the stereochemical course of the reaction. For instance, in reductions with sodium borohydride, protic solvents like methanol or ethanol are often employed due to the reagent's stability and solubility. chem-station.com
In enzymatic reductions, the reaction medium is typically an aqueous buffer (e.g., phosphate (B84403) buffer) to maintain the enzyme's activity. mdpi.com However, due to the often limited aqueous solubility of the ketone substrate, a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or THF may be added in small percentages (e.g., 2.5-5% v/v) to ensure adequate substrate dissolution. mdpi.com
Temperature control is another crucial factor. While many metal hydride reductions can be carried out at room temperature, lower temperatures are often utilized to enhance stereoselectivity. For enzymatic reductions, the optimal temperature is dictated by the specific enzyme's stability and activity profile, with a common temperature being around 30°C. mdpi.com In catalytic hydrogenations of related compounds, temperatures can range from 60-150°C, although this can also lead to side reactions if not carefully controlled. google.com
Table 1: Effect of Co-Solvent in Enzymatic Reduction of a 1,4-Dione Analog
| Co-Solvent (5% v/v) | Conversion (%) | Diastereomeric Excess (%) |
| THF | >99 | >99 |
| Acetonitrile (B52724) | 85 | >99 |
| Dioxane | 60 | >99 |
| Acetone | 55 | >99 |
Data adapted from a study on a similar 1,4-dione reduction, illustrating the significant impact of the co-solvent on reaction conversion while maintaining high stereoselectivity. mdpi.com
Catalyst Selection and Loading for Enhanced Selectivity
The choice of catalyst is arguably the most critical factor in determining the stereoselectivity of the reduction of 4-phenylcyclohexanone. Both the type of catalyst and its loading level can be fine-tuned to favor the formation of a specific diastereomer of this compound.
For non-enantioselective reductions, common metal hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed. The stereochemical outcome is largely governed by the steric bulk of the reducing agent. Less hindered reagents, such as NaBH₄, typically favor axial attack on the carbonyl group, leading to the thermodynamically more stable equatorial alcohol (the trans-diol). odinity.com Conversely, bulkier reducing agents, such as L-selectride, favor equatorial attack, resulting in the formation of the axial alcohol (the cis-diol). odinity.com
For enantioselective syntheses, biocatalysts, specifically alcohol dehydrogenases (ADHs), have proven to be highly effective. mdpi.com Different ADHs can exhibit opposite enantiopreferences, allowing for the selective synthesis of either the (1S,4S) or (1R,4R) enantiomer of the diol from the prochiral ketone. mdpi.com For instance, ADHs from Ralstonia sp. have been shown to produce (1S,4S)-diols with high enantiomeric and diastereomeric excess. mdpi.com In such enzymatic systems, a catalytic amount of the enzyme is used, and a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH) for NADPH, is often employed to ensure catalytic turnover. mdpi.com
Catalytic hydrogenation represents another route, with catalysts such as ruthenium on mesoporous carbon (Ru/MC) being effective for the hydrogenation of related aromatic precursors to cyclohexanediols. researchgate.net The choice of promoter, such as LiOH, can also influence the reaction. researchgate.net
Table 2: Stereoselectivity of Different Reducing Agents in the Reduction of a Substituted Cyclohexanone
| Reducing Agent | Product Ratio (trans:cis) |
| Sodium Borohydride (NaBH₄) | 2.4 : 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 9.5 : 1.0 |
| L-selectride | 1.0 : 20.0 |
Data based on the reduction of 4-tert-butylcyclohexanone, a model system illustrating the principle of stereochemical control based on the steric bulk of the hydride reagent. odinity.com
Influence of Starting Material Purity on Product Outcome
For instance, in syntheses involving metal hydride reduction, impurities could potentially react with the reducing agent, leading to its consumption and a decrease in the efficiency of the desired reduction. In enzymatic reductions, impurities can act as inhibitors, reducing the catalytic activity of the enzyme and leading to lower conversions.
Furthermore, the presence of isomeric impurities in the starting material could lead to a mixture of products that are difficult to separate. Therefore, it is standard practice to use highly purified 4-phenylcyclohexanone, often purified by recrystallization or chromatography, to ensure the integrity of the final product. The melting point of pure 4-phenylcyclohexanone is reported to be in the range of 73-77 °C. chemicalbook.com Post-synthesis, purification of the diol product can be achieved through methods such as recrystallization from solvents like ethyl acetate (B1210297) and petroleum ether, or through column chromatography.
Stereochemical and Conformational Analysis of 1 Phenylcyclohexane 1,4 Diol
Chirality and Stereoisomerism in 1-Phenylcyclohexane-1,4-diol
The presence of stereogenic centers in this compound gives rise to various stereoisomers, the nature and separation of which are critical in synthetic chemistry.
Identification and Characterization of cis/trans Diastereomers
This compound exists as cis and trans diastereomers, distinguished by the relative orientation of the phenyl and hydroxyl groups on the cyclohexane (B81311) ring. In the cis isomer, the substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. The identification and separation of these diastereomers are often accomplished using techniques like silica (B1680970) gel column chromatography. beilstein-journals.org
A key distinguishing physical property between the cis and trans isomers is their melting point. Generally, trans-1,4-disubstituted cyclohexane-1,4-diols exhibit significantly higher melting points than their corresponding cis counterparts. beilstein-journals.org This difference can be attributed to the more efficient crystal packing of the trans isomers.
Rate and product studies of the acid-catalyzed hydrolysis of 1-phenylcyclohexene oxide have been conducted to understand the formation of cis and trans diols. acs.org These studies reveal that the ratio of cis to trans diols formed does not show a systematic correlation with the electron-donating ability of a para-substituent on the phenyl ring. acs.org Furthermore, under acidic conditions, the cis-diol has been determined to be the more stable isomer for related 1-arylcyclohexane-1,2-diols. acs.org
Enantiomeric Purity Assessment in Chiral Synthesis
The synthesis of specific enantiomers of this compound derivatives is crucial for applications in areas like asymmetric synthesis and the development of chiral materials. lookchem.comrsc.org Various analytical techniques are employed to assess the enantiomeric purity, or enantiomeric excess (ee), of these chiral compounds.
A common method for determining enantiomeric purity is supercritical fluid chromatography (SFC) using a chiral stationary phase. orgsyn.org For instance, the enantiomers of a 1-phenylcyclohexane-cis-1,2-diol derivative have been successfully separated and quantified using an (R,R) Whelk-O column. orgsyn.org High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful tool for this purpose. orgsyn.org
The Sharpless asymmetric dihydroxylation is a notable method for producing enantiomerically enriched vicinal diols from olefins like 1-phenylcyclohexene. orgsyn.orgscispace.com This reaction utilizes a chiral ligand, often a derivative of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), to direct the stereochemical outcome of the dihydroxylation, leading to high enantiomeric excess of the desired diol. orgsyn.org For example, the use of (DHQD)2PHAL as a chiral ligand can produce the (+)-(1R,2R)-1-phenylcyclohexane-cis-1,2-diol with an enantiomeric purity of over 99.5% ee. orgsyn.org
Conformational Landscape and Preferred Geometries
The three-dimensional shape of this compound is not static, with the cyclohexane ring adopting various conformations that are influenced by its substituents.
Chair and Boat Conformations of the Cyclohexane Ring
Like other substituted cyclohexanes, the six-membered ring of this compound primarily exists in chair conformations, which are significantly more stable than the higher-energy boat or twist-boat conformations. The chair conformation allows for the substituents to be in either axial or equatorial positions. The ring can undergo a "ring flip," where axial substituents become equatorial and vice versa. libretexts.orglibretexts.org
Influence of Phenyl and Hydroxyl Substituents on Ring Conformation
The large phenyl group and the hydroxyl groups exert a significant influence on the conformational equilibrium of the cyclohexane ring. Due to steric hindrance, large substituents preferentially occupy the more spacious equatorial positions to minimize unfavorable 1,3-diaxial interactions. libretexts.org
In the case of trans-1,4-disubstituted cyclohexanes, a chair conformation where both substituents are in equatorial positions is generally the most stable. libretexts.org For cis-1,4-disubstituted cyclohexanes, one substituent must be axial while the other is equatorial. libretexts.org The chair conformation where the larger substituent (in this case, the phenyl group) occupies the equatorial position would be favored.
The presence of the phenyl substituent can also induce conformational locking, restricting the flexibility of the cyclohexane ring compared to its unsubstituted counterpart. rsc.org
Intramolecular Interactions and Hydrogen Bonding Effects
The aromatic π-system of the phenyl group can also act as a hydrogen bond acceptor, further influencing the conformational preferences and intermolecular interactions of the molecule. researchgate.net
Chemical Reactivity and Reaction Mechanisms of 1 Phenylcyclohexane 1,4 Diol
Oxidation Reactions of Hydroxyl Groups
The oxidation of the hydroxyl groups in 1-phenylcyclohexane-1,4-diol and its derivatives is a fundamental transformation. Cytochrome P450cam mutants have been shown to efficiently and selectively hydroxylate protected cyclohexanol (B46403) substrates. rsc.org Specifically, the Tyr96Ala mutant of cytochrome P450cam can hydroxylate protected cyclohexanols at the trans C-H bond of the C-4 position on the cyclohexyl ring. rsc.org This enzymatic oxidation provides a method for generating substituted diols. rsc.org
In a related context, the metabolism of 1-phenyl-1-cyclohexene (B116675), a pyrolysis product of phencyclidine, involves oxidation pathways. psu.edu The in vitro metabolism in mouse liver microsomes shows that major routes include allylic hydroxylation and the oxidation of the resulting allylic alcohol, alongside epoxidation-hydrolysis, which leads to the formation of 1-phenylcyclohexane-1,2-diol. psu.edu
The oxidation of 1,2-diols can also be achieved through other chemical methods. For instance, the pinacol–pinacolone rearrangement involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions. wikipedia.org While not a direct oxidation of the hydroxyl groups to a higher oxidation state in the traditional sense, this rearrangement is initiated by protonation of a hydroxyl group, leading to the formation of a ketone. wikipedia.org
| Substrate | Reagent/Catalyst | Product(s) | Key Observation |
| Protected cyclohexanols | Cytochrome P450cam (Tyr96Ala mutant) | trans-4-hydroxy-protected cyclohexanols | Selective hydroxylation at the C-4 position. rsc.org |
| 1-Phenyl-1-cyclohexene | Mouse liver microsomes | 1-Phenyl-1-cyclohexen-3-ol, 1-phenyl-1-cyclohexen-3-one, 1-phenylcyclohexane-1,2-diol | Major metabolic pathways include allylic hydroxylation and epoxidation-hydrolysis. psu.edu |
| Pinacol (general 1,2-diol) | Acid (e.g., H₂SO₄) | Pinacolone (ketone) | Acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound. wikipedia.orgmasterorganicchemistry.com |
Rearrangement Reactions Involving the Phenylcyclohexane (B48628) Scaffold
The phenylcyclohexane scaffold is susceptible to various rearrangement reactions, often driven by the formation of cationic intermediates and the participation of the phenyl group.
Phenonium Ion Mediated Rearrangements
The presence of a phenyl group vicinal to a reactive center can lead to the formation of a bridged phenonium ion intermediate. core.ac.ukresearchgate.net These intermediates are significant in explaining the formation of rearranged products during reactions such as deoxofluorination. core.ac.uk For instance, fluorination reactions of diepoxide and diol precursors with a vicinal phenyl substituent have been shown to be susceptible to rearrangements. core.ac.ukresearchgate.net The unexpected products from these reactions can be rationalized by aryl migrations that proceed through phenonium ion intermediates. core.ac.ukresearchgate.net
A study on a derivative of all-cis phenyl-2,3,5,6-tetrafluorocyclohexane found that fluorination reactions of its diepoxide and diol precursors led to rearranged products. core.ac.uk The formation of these products is attributed to aryl migrations via phenonium ion intermediates. core.ac.uk Similarly, during the deoxofluorination of phenylcyclohexane epoxides, the aryl ring can participate as a neighboring group, leading to the formation of a phenonium ion that can break down to give a mixture of products. core.ac.uk
Pinacol-type Rearrangements and Mechanistic Investigations
Pinacol-type rearrangements are common for 1,2-diols under acidic conditions, leading to the formation of ketones or aldehydes. wikipedia.orgorganic-chemistry.org The reaction proceeds through the protonation of a hydroxyl group, which then departs as water to form a carbocation. wikipedia.orgmasterorganicchemistry.com This is followed by the migration of an adjacent alkyl or aryl group to the carbocation center. wikipedia.org
In the context of the phenylcyclohexane series, the pinacol-type rearrangement of 1,2-diols and their corresponding epoxides has been studied. rsc.org The reaction of (–)-(S,S)-cis-1,2-diol and (+)-(R,S)-trans-1,2-diol with boron trifluoride–ether complex yields a mixture of 1-phenylcyclopentanecarbaldehyde (B1352595) and (–)-(S)-2-phenylcyclohexanone. rsc.org This indicates that both ring contraction and hydride shift occur. The stereochemistry of the diol plays a crucial role in determining the product distribution, with the migration of a group often occurring anti-periplanar to the leaving group. spcmc.ac.in
Mechanistic investigations suggest that the rearrangement of diols and related fluorohydrins proceeds through open carbonium ions, whereas the corresponding epoxide conversion to an aldehyde is a more concerted process. rsc.org
Aryl Migrations and Competing Pathways
Aryl migrations are a key feature of the rearrangement reactions of phenyl-substituted cyclohexanes. In acid-catalyzed rearrangements of 1-phenylcycloalkyl hydroperoxides, aryl migration competes with alkyl migration (ring expansion or contraction). cdnsciencepub.com For 1-phenylcyclohexyl hydroperoxide, the primary products are phenol (B47542) and cyclohexanone, resulting from phenyl migration. cdnsciencepub.com
In deoxyfluorination reactions of certain phenylcyclohexane derivatives, an unanticipated product containing an exo-methylene group was observed. core.ac.uk Its formation was rationalized by an aryl migration proceeding through a phenonium ion intermediate, which then collapses in an E1-type elimination process. core.ac.uk Radical aryl migrations, such as the neophyl rearrangement, have also been extensively studied and can occur through various spirocyclic intermediates. rsc.org
| Starting Material | Reaction Conditions | Major Product(s) | Mechanistic Feature |
| Phenylcyclohexane diepoxide/diol precursors | Deoxofluorination (e.g., with HF reagents) | Rearranged fluorinated cyclohexanes | Aryl migration via phenonium ion intermediate. core.ac.ukresearchgate.net |
| 1,2-Diols (general) | Acidic conditions | Ketones or aldehydes | Pinacol rearrangement. wikipedia.orgorganic-chemistry.org |
| (-)-(S,S)-cis- and (+)-(R,S)-trans-1-phenylcyclohexane-1,2-diol | Boron trifluoride-ether complex | 1-Phenylcyclopentanecarbaldehyde, (-)-(S)-2-phenylcyclohexanone | Ring contraction and hydride shift. rsc.org |
| 1-Phenylcyclohexyl hydroperoxide | Acid-catalyzed | Phenol, Cyclohexanone | Phenyl migration. cdnsciencepub.com |
Hydrolysis Reactions of Related Epoxide Precursors to this compound
The formation of this compound can be achieved through the hydrolysis of corresponding epoxide precursors. The mechanism of this hydrolysis is highly dependent on the reaction conditions, particularly the pH.
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of epoxides, such as 1-phenylcyclohexene oxide, proceeds through the protonation of the epoxide oxygen, making it a better leaving group. libretexts.org This is followed by the nucleophilic attack of water. For 1,2-epoxycyclohexanes, this reaction typically yields a trans-diaxial 1,2-diol. vaia.comchegg.com
Studies on the acid-catalyzed hydrolysis of 1-phenylcyclohexene oxide and its para-substituted derivatives have provided insights into the reaction mechanism. acs.org The reaction is believed to proceed through a discrete carbocation intermediate, and the product distribution is determined by the partitioning of this intermediate. acs.org The pathway leading to the more stable product is energetically favored. acs.org For a series of 1-arylcyclohexene oxides, the cis-diol was found to be the more stable isomer. acs.org
The reaction of 1-phenylcyclohexene oxide with formic acid yields a mixture of cis- and trans-1-phenylcyclohexane-1,2-diol, indicating that the reaction is not completely stereospecific under these conditions. epa.gov In contrast, the use of trichloroacetic acid in benzene (B151609) resulted in a completely cis-stereospecific addition. epa.gov
| Epoxide Precursor | Reaction Conditions | Product(s) | Key Mechanistic Insight |
| 1,2-Epoxycyclohexane (general) | Acidic hydrolysis (e.g., H₃O⁺) | trans-diaxial 1,2-diol | Nucleophilic attack of water on the protonated epoxide. libretexts.orgvaia.com |
| 1-Phenylcyclohexene oxide | Acidic hydrolysis (HClO₄ in dioxane/water) | cis- and trans-1-phenylcyclohexane-1,2-diol | Proceeds through a discrete carbocation intermediate. acs.org |
| 1-Phenylcyclohexene oxide | Formic acid | Mixture of cis- and trans-1-phenylcyclohexane-1,2-diol | Not entirely stereospecific. epa.gov |
| 1-Phenylcyclohexene oxide | Trichloroacetic acid in benzene | cis-1-phenylcyclohexane-1,2-diol | Cis-stereospecific addition. epa.gov |
Factors Influencing cis:trans Diol Ratios in Hydrolysis
The stereochemical outcome of the hydrolysis of precursors to this compound, which dictates the final ratio of cis to trans diol isomers, is governed by a complex interplay of several factors. The hydrolysis typically proceeds from a monosubstituted precursor, such as a 1-phenylcyclohexyl-4-X derivative (where X is a leaving group like a tosylate or an ester), or through the ring-opening of an epoxide. The key determinants of the cis:trans ratio include neighboring group participation (NGP), the nature of the solvent, and the conformational biases of the cyclohexane (B81311) ring.
Neighboring Group Participation (NGP)
Neighboring group participation is a critical factor in reactions on cyclohexyl systems. utexas.edudalalinstitute.com When a suitable neighboring group is positioned trans to a leaving group, it can act as an internal nucleophile, leading to the formation of a cyclic intermediate. dalalinstitute.comlibretexts.org For instance, in the hydrolysis of a trans-4-acetoxy-1-phenylcyclohexyl tosylate, the acetoxy group can participate. For this to occur, the cyclohexane ring must adopt a conformation where both the participating acetoxy group and the tosylate leaving group are in axial positions. utexas.edu This diaxial arrangement facilitates an intramolecular SN2 attack, forming a cyclic acetoxonium ion intermediate. Subsequent hydrolysis of this intermediate by water occurs with inversion of configuration. Since the initial NGP step also involved an inversion, the net result is retention of configuration at the carbon bearing the leaving group, which can significantly favor the formation of one diol isomer over the other. dalalinstitute.com Conversely, the corresponding cis isomer, which cannot achieve a diaxial conformation of the participating and leaving groups, would react without NGP, likely through a direct SN1 or SN2 pathway, leading to a different mixture of cis and trans products. utexas.edu
Solvent Effects
The solvent plays a crucial role in influencing the reaction pathway and, consequently, the stereoselectivity. Polar, nucleophilic solvents can favor direct SN2 or SN1 reactions. In an SN1-type mechanism, the departure of the leaving group leads to a carbocation intermediate. The planarity of the carbocation allows the nucleophile (water) to attack from either face, which would theoretically lead to a mixture of cis and trans diols. However, the presence of the bulky phenyl group at C-1 can sterically hinder one face, leading to a preferential direction of attack.
In contrast, non-polar, non-nucleophilic solvents can enhance the effects of neighboring group participation by not competing with the internal nucleophile. The choice of solvent can also affect the stability of charged intermediates and transition states, thereby altering the rates of competing reaction pathways. For example, studies on the hydrolysis of epoxides, such as 1-phenylcyclohexene oxide, have shown that the solvent can influence the product ratio. Acid-catalyzed hydrolysis in a dioxane-water mixture proceeds to give both cis- and trans-1-phenylcyclohexane-1,2-diols, with the ratio being dependent on the reaction conditions. acs.org
Conformational and Steric Effects
The conformation of the cyclohexane ring is intrinsically linked to the reactivity. As mentioned, for NGP to occur, a diaxial arrangement of the participating and leaving groups is often required. utexas.eduslideshare.net The stability of the various chair conformations of the starting material and any intermediates will influence which reaction pathway is energetically favored. The large phenyl group at C-1 will have a strong preference for an equatorial position, which can lock the conformation or create a significant energy barrier to ring-flipping. This conformational preference can, in turn, dictate whether a potential neighboring group at C-4 is in the required axial position to participate in the reaction. slideshare.net Steric hindrance from the axial phenyl group can also influence the trajectory of the external nucleophile's attack on any carbocation or cyclic intermediate, thereby affecting the final cis:trans diol ratio.
The table below summarizes the expected major products from the hydrolysis of idealized 4-substituted-1-phenylcyclohexyl derivatives under different mechanistic pathways.
| Starting Isomer (X = Leaving Group, Y = Participating Group) | Reaction Pathway | Key Intermediate | Predominant Diol Product |
| trans-1-Phenyl-4-Y-cyclohexyl-1-X | Neighboring Group Participation (NGP) | Cyclic onium ion | trans-1-Phenylcyclohexane-1,4-diol |
| cis-1-Phenyl-4-Y-cyclohexyl-1-X | SN1 | Planar Carbocation | Mixture of cis and trans diols |
| cis-1-Phenyl-4-Y-cyclohexyl-1-X | SN2 | - (Direct attack by H₂O) | trans-1-Phenylcyclohexane-1,4-diol |
| trans-1-Phenyl-4-Y-cyclohexyl-1-X | SN2 | - (Direct attack by H₂O) | cis-1-Phenylcyclohexane-1,4-diol |
This table presents simplified, idealized outcomes. Actual product ratios can be influenced by competing reactions and specific substrate/reagent combinations.
Derivatives and Analogues of 1 Phenylcyclohexane 1,4 Diol: Synthesis and Chemical Properties
Functionalization and Modification of the Hydroxyl Groups
The reactivity of the two hydroxyl groups in 1-Phenylcyclohexane-1,4-diol is central to its derivatization. These alcohol functionalities serve as primary sites for chemical modification, allowing for the synthesis of a diverse range of compounds with tailored properties. Common functionalization reactions include esterification and etherification, which can alter the polarity, solubility, and reactivity of the parent diol.
While specific studies detailing the esterification and etherification of this compound are not extensively available in the reviewed literature, the general reactivity of secondary and tertiary alcohols provides a foundational understanding. The hydroxyl groups can react with acyl chlorides or carboxylic acids to form esters, and with alkyl halides or other electrophiles to form ethers. The relative reactivity of the two hydroxyl groups may differ based on their steric environment, potentially allowing for selective functionalization under controlled conditions. The phenyl group's electronic effects might also influence the reactivity of the nearby hydroxyl group.
Synthesis of Substituted Phenylcyclohexane-1,4-diol Analogues
The synthesis of analogues of this compound with substituents on the phenyl or cyclohexane (B81311) ring allows for the fine-tuning of its chemical and physical properties.
Introduction of Halogen Substituents
The introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the phenyl ring of this compound can significantly impact its electronic properties, reactivity, and potential applications. Halogenation is a common strategy in medicinal chemistry and materials science to enhance properties like lipophilicity and binding affinity or to introduce reactive handles for further modifications.
Detailed experimental procedures for the direct halogenation of this compound are not readily found in the surveyed scientific literature. However, general methods for the halogenation of phenyl-containing compounds are well-established. Electrophilic aromatic substitution reactions, using reagents like N-bromosuccinimide (NBS) or selectfluor, could potentially be employed to introduce bromine or fluorine atoms to the phenyl ring. The regioselectivity of such reactions would be directed by the activating effect of the hydroxyl group and the steric hindrance of the cyclohexane ring.
Incorporation of Alkyl and Other Organic Groups
The incorporation of alkyl chains or other organic moieties onto the this compound scaffold can modify its steric bulk, solubility, and intermolecular interactions. Such modifications are crucial for tailoring the properties of resulting materials, such as polymers.
Specific examples of the synthesis of alkyl-substituted analogues of this compound are not extensively documented. However, synthetic strategies such as Friedel-Crafts alkylation on the phenyl ring could be a viable route. This would involve reacting the diol with an alkyl halide in the presence of a Lewis acid catalyst. The position of alkylation would be influenced by the directing effects of the existing substituents on the aromatic ring.
Polymerization and Material Applications of Phenylcyclohexane (B48628) Diol Derivatives
Derivatives of this compound, particularly diamine and diol analogues, are valuable monomers for the synthesis of high-performance polymers like polyesters and polyimides. The rigid and bulky phenylcyclohexane moiety can impart unique properties to the resulting polymer chains.
Polyesters and Polyimides with Phenylcyclohexane Moieties
Polyesters incorporating a phenylcyclohexane unit can be synthesized through the polycondensation of a diacid chloride with a diol containing the phenylcyclohexane structure. For instance, a series of polyesters have been synthesized by reacting 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779) (a compound structurally related to this compound) with various diacid chlorides. researchgate.net These polymers often exhibit enhanced thermal stability and solubility compared to their linear analogues. researchgate.net
Polyimides, known for their exceptional thermal and mechanical properties, can be prepared from diamines containing the phenylcyclohexane group. kpi.ua A new diamine, 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane, which has a bulky pendant cyclododecylidene group, has been used to synthesize a series of novel polyimides. kpi.ua These polyimides, after thermal or chemical imidization from their poly(amic acid) precursors, have shown excellent thermal stability and mechanical strength. kpi.ua
Influence of Diol Structure on Polymer Properties
The structure of the diol monomer, specifically the presence of the bulky and rigid phenylcyclohexane group, has a profound impact on the properties of the resulting polymers.
Thermal Properties: The incorporation of the phenylcyclohexane moiety generally increases the glass transition temperature (Tg) of both polyesters and polyimides. This is attributed to the restricted rotation of the polymer backbone imposed by the rigid cyclic structure. For example, polyesters derived from 1,1-bis(4-hydroxyphenyl)cyclohexane exhibit high thermal stability. researchgate.net Polyimides containing a cyclododecylidene pendant group also show high decomposition temperatures. kpi.ua
Mechanical Properties: The rigidity of the phenylcyclohexane unit often leads to polymers with high tensile strength and modulus. Polyimide films derived from a diamine with a bulky pendant cyclododecylidene group have been reported to be transparent, flexible, and tough, with tensile strengths in the range of 76–112 MPa and a tensile modulus of 2.1–3.5 GPa. kpi.ua
Solubility: The introduction of bulky, non-coplanar structures like the phenylcyclohexane group can disrupt polymer chain packing, leading to improved solubility in organic solvents. Polyimides derived from 4,4′-sulfonyldiphthalic anhydride (B1165640) and 4,4′-hexafluoroisopropylidenediphathalic anhydride, when combined with a diamine containing a cyclododecylidene group, exhibit excellent solubility in various polar solvents. kpi.ua
Interactive Data Table: Properties of Polymers with Phenylcyclohexane Moieties
| Polymer Type | Monomers | Glass Transition Temperature (Tg) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Solubility |
| Polyimide | 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane and various dianhydrides | 259-276 °C kpi.ua | 76-112 kpi.ua | 2.1-3.5 kpi.ua | Soluble in polar solvents kpi.ua |
| Polyester | 1,1-bis(4-hydroxyphenyl)cyclohexane and various diacid chlorides | High (specific values not provided in the source) researchgate.net | Not specified | Not specified | Enhanced solubility researchgate.net |
Advanced Spectroscopic and Analytical Techniques for 1 Phenylcyclohexane 1,4 Diol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of 1-Phenylcyclohexane-1,4-diol. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's atomic connectivity and stereochemistry can be assembled.
¹H, ¹³C, and ²⁹Si NMR Applications
One-dimensional ¹H and ¹³C NMR provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the aromatic protons of the phenyl group typically appear as a multiplet in the δ 7.2-7.5 ppm range. The proton attached to the carbon bearing the second hydroxyl group (C4-H) is a key diagnostic signal, often appearing around δ 3.6-4.2 ppm. The eight aliphatic protons on the cyclohexane (B81311) ring produce a complex series of multiplets in the δ 1.5-2.5 ppm region. The chemical shift and multiplicity of the C4-H proton are particularly sensitive to the cis/trans stereochemistry of the diol.
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. The phenyl group shows signals between δ 125-145 ppm. The carbon atom attached to both the phenyl group and a hydroxyl group (C1) is a quaternary carbon and appears around δ 70-75 ppm. The carbon with the second hydroxyl group (C4) resonates in a similar region, while the remaining aliphatic carbons of the cyclohexane ring are found further upfield, typically between δ 30-40 ppm.
²⁹Si NMR: Standard analysis of this compound does not involve ²⁹Si NMR. However, this technique becomes highly relevant when the diol is derivatized with silylating agents, such as chlorotrimethylsilane (B32843) or BSTFA, to form silyl (B83357) ethers. This derivatization is often performed to increase the volatility of the compound for gas chromatography. ²⁹Si NMR can then be used to characterize these derivatives, with the chemical shift providing information about the silicon environment and the nature of the substituents attached to it.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (Quaternary) | - | ~73 |
| C2, C6 (Cyclohexane) | ~1.7 - 2.0 | ~35 |
| C3, C5 (Cyclohexane) | ~1.8 - 2.2 | ~32 |
| C4 (Cyclohexane) | ~3.8 - 4.1 | ~68 |
| C-ipso (Phenyl) | - | ~145 |
| C-ortho (Phenyl) | ~7.4 | ~126 |
| C-meta (Phenyl) | ~7.3 | ~128 |
| C-para (Phenyl) | ~7.2 | ~127 |
2D NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the molecule's detailed structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). In this compound, COSY spectra would show correlations between the C4-H proton and its neighbors on C3 and C5, and among the other interconnected protons of the cyclohexane ring, helping to trace the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the proton at ~4.0 ppm to the C4 carbon at ~68 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for identifying connections through quaternary carbons. For example, HMBC would show correlations from the protons on C2 and C6 to the quaternary C1, and from the ortho-protons of the phenyl ring to C1, confirming the attachment of the phenyl group to the cyclohexane ring at the hydroxyl-bearing quaternary center. The spatial relationships inferred from these correlations can also provide insights into the stereochemistry of the molecule.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers to determine optical purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile tool for both purity analysis and chiral separations. For assessing chemical purity, a reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
For determining the enantiomeric excess (% ee), specialized chiral stationary phases (CSPs) are required. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), are highly effective for separating the enantiomers of diols. The choice of mobile phase, often a mixture of alkanes (like hexane) and alcohols (like isopropanol), is critical for achieving optimal resolution. rsc.org
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and often superior alternative to HPLC for chiral separations. nih.gov It uses supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an alcohol co-solvent (e.g., methanol). nih.govacs.org This technique offers several advantages, including faster analysis times, reduced solvent consumption, and often better resolution due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. nih.gov The same types of polysaccharide-based chiral columns used in HPLC are frequently employed in SFC with great success for resolving enantiomers of chiral diols. nih.gov
Table 2: Typical Chiral Chromatography Conditions for Diol Separation Note: These are general conditions; method optimization is required for this compound.
| Technique | Typical Column (CSP) | Typical Mobile Phase | Detection |
|---|---|---|---|
| Chiral HPLC | Cellulose or Amylose derivatives (e.g., Chiralpak AD-H, IC) | Hexane/Isopropanol | UV (e.g., 210-254 nm) |
| Chiral SFC | Cellulose or Amylose derivatives (e.g., Chiralpak AD-3, IF) | CO₂/Methanol | UV, MS/MS |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
GC-MS is a highly sensitive technique used to identify and quantify volatile components in a sample. Due to the low volatility of diols, this compound must first be chemically modified through derivatization. gcms.cznih.gov A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). gcms.cz Another approach is the formation of cyclic boronate esters by reacting the diol with an alkyl- or arylboronic acid. chromforum.org These derivatives are much more volatile and thermally stable, allowing them to be readily analyzed by GC-MS. gcms.cz The gas chromatograph separates the derivatized compound from other components in the reaction mixture, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, confirming the identity of the product and any byproducts. nih.gov
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography stands as the definitive method for the three-dimensional structural elucidation of molecules, providing unequivocal determination of the relative configuration of stereogenic centers. nih.gov For chiral molecules like the isomers of this compound, single-crystal X-ray diffraction is the most powerful tool for determining their absolute stereochemistry. nih.govresearchgate.net The technique relies on the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms within a crystalline lattice. This pattern provides the data to calculate the precise spatial arrangement of atoms, bond lengths, and bond angles.
The determination of absolute configuration is particularly crucial for distinguishing between enantiomers, which are non-superimposable mirror images of each other. soton.ac.uk This is achieved by analyzing the anomalous dispersion of X-rays, a phenomenon that introduces small deviations from the inherent inversion symmetry of diffraction patterns, especially when heavier atoms are present. ed.ac.uk For organic compounds composed primarily of light atoms (C, H, O), this effect can be weak, making the determination more challenging but still feasible with modern instrumentation and computational methods like the calculation of the Flack parameter. researchgate.neted.ac.uk
In the context of this compound, the cyclohexane ring can adopt different conformations (e.g., chair, boat), and the phenyl and hydroxyl substituents can be in either axial or equatorial positions, leading to cis and trans diastereomers. X-ray diffraction analysis allows for the unambiguous assignment of these spatial arrangements. For instance, it can differentiate between the cis-isomer, where the phenyl group and a hydroxyl group might be on the same face of the ring, and the trans-isomer, where they are on opposite faces. By resolving the crystal structure, researchers can confirm the specific stereoisomer synthesized or isolated, which is fundamental for understanding its chemical and biological properties. nih.gov While specific crystallographic data for this compound is not widely published, the table below illustrates typical parameters obtained from a single-crystal X-ray diffraction experiment for a related substituted cyclohexane derivative. nih.gov
Table 1: Example Crystallographic Data for a Substituted Cyclohexane Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₃₀ClN₃O₉ |
| Molecular Weight | 563.98 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| β (°) | 93.1580(10) |
| Volume (ų) | 2787.65(9) |
| Z | 4 |
| Temperature (K) | 150.00(10) |
This data is provided as an illustrative example of crystallographic parameters and does not represent this compound. nih.gov
Vibrational Spectroscopy Studies (IR, Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable insights into the molecular structure, functional groups, and conformational behavior of this compound. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural modes of vibration.
Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups and is instrumental in identifying the characteristic vibrations of the hydroxyl (O-H) and phenyl (C=C-H) groups in this compound. The O-H stretching vibration typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹, with its shape and position being highly sensitive to hydrogen bonding. Intramolecular and intermolecular hydrogen bonding between the two hydroxyl groups, or with a solvent, can be studied by analyzing this band. The C-O stretching vibrations are expected in the 1000-1200 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenyl group are typically observed just above 3000 cm⁻¹, while the characteristic aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy , which relies on inelastic scattering of light, is an excellent complementary technique to IR. It is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide clear signals for the phenyl ring's symmetric "breathing" mode and other C-C bond vibrations within the cyclohexane and phenyl rings.
Conformational analysis of substituted cyclohexanes can also be performed using vibrational spectroscopy. The vibrational frequencies of certain modes, particularly those involving the substituents, are often different for axial versus equatorial positions. By comparing experimental spectra with theoretical calculations for different possible conformers (e.g., chair conformations with axial or equatorial phenyl groups), researchers can determine the most stable conformation in a given phase (solid, liquid, or gas). researchgate.net For example, the C-O stretching frequency can shift depending on whether the hydroxyl group is in an axial or equatorial position.
Table 2: Typical Vibrational Frequencies for this compound Functional Groups
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 (Broad) | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O Stretch | 1000 - 1200 | IR |
| Phenyl Ring Breathing | ~1000 | Raman (Strong) |
| C-H Bending | 1350 - 1480 | IR |
These spectroscopic techniques, often used in conjunction with computational chemistry, are essential for a comprehensive structural and conformational characterization of this compound and its isomers. researchgate.net
Computational and Theoretical Investigations of 1 Phenylcyclohexane 1,4 Diol
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of organic molecules due to its balance of accuracy and computational efficiency. researchgate.netnih.gov For 1-Phenylcyclohexane-1,4-diol, DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of its most stable conformations.
These calculations can elucidate the electronic structure through analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. e3s-conferences.orgresearchgate.net A smaller gap generally implies higher reactivity.
Furthermore, DFT can map the electrostatic potential (ESP) surface, which reveals the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Other key electronic properties, such as ionization potential, electron affinity, chemical hardness, and electronegativity, can also be derived from DFT calculations, providing a comprehensive profile of the molecule's reactivity. researchgate.netresearchgate.net
Table 1: Illustrative Electronic Properties Calculated via DFT
| Calculated Property | Typical Significance | Computational Method Example |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Relates to the ability to donate electrons (nucleophilicity). | B3LYP/6-311++G(d,p) |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the ability to accept electrons (electrophilicity). | B3LYP/6-311++G(d,p) |
| Energy Gap (ΔE = ELUMO - EHOMO) | Indicator of chemical reactivity and stability. researchgate.net | B3LYP/6-311++G(d,p) |
| Ionization Potential (IP ≈ -EHOMO) | Energy required to remove an electron. | M06-2X/6-311++G(d,p) |
| Electron Affinity (EA ≈ -ELUMO) | Energy released upon gaining an electron. | M06-2X/6-311++G(d,p) |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics. mdpi.com For this compound, MD simulations are essential for exploring its complex potential energy surface and identifying stable conformers.
The cyclohexane (B81311) ring is known to exist primarily in a chair conformation, which minimizes torsional and steric strain. However, it can undergo a "ring flip" to an alternative chair form, passing through higher-energy boat and twist-boat transition states. nih.gov The presence of bulky substituents, like the phenyl and hydroxyl groups, significantly influences the energetics of this process.
MD simulations can determine the preferred orientation (axial or equatorial) of the phenyl and hydroxyl groups. Generally, bulky substituents favor the equatorial position to minimize steric hindrance known as 1,3-diaxial interactions. pressbooks.pub However, the orientation of the phenyl group can be complex, as its planar structure can lead to interactions with equatorial hydrogens. youtube.com Computational studies on analogous molecules like phenylcyclohexane (B48628) have shown that while the equatorial conformer is often more stable, the energy difference can be small, and both conformers may coexist at room temperature. researchgate.net
These simulations can map the free energy landscape of the molecule, revealing the relative populations of different conformers and the energy barriers for interconversion between them, offering a dynamic picture that static calculations cannot provide. nih.govnih.gov
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can build a comprehensive energy profile for a given reaction mechanism.
Computational Studies of Rearrangement Pathways
Diols like this compound are susceptible to acid-catalyzed rearrangement reactions, most notably the pinacol rearrangement. Computational methods, particularly DFT, are used to investigate the mechanisms of such transformations. These studies can differentiate between possible pathways, such as a concerted mechanism (where bond breaking and forming occur simultaneously) or a stepwise mechanism that proceeds through a carbocation intermediate. yu.edu.jocolby.edu
For a pinacol-type rearrangement of a substituted cyclohexanediol, computational modeling can:
Identify Intermediates: Determine the structure and stability of potential carbocation intermediates formed after the protonation of a hydroxyl group and subsequent loss of water. The stability of this intermediate is crucial for the reaction to proceed.
Locate Transition States: Calculate the geometry and energy of the transition state for the migratory step (e.g., the shift of the phenyl group or a C-C bond of the cyclohexane ring).
Analyze Stereoselectivity: In cases where stereoisomers can be formed, computational studies can explain the observed selectivity by comparing the energies of different transition states leading to different products. Factors like π-π stacking interactions can influence the geometry and favor one pathway over another.
Prediction of Reaction Energetics and Kinetics
Beyond mapping pathways, computational models can provide quantitative predictions of reaction energetics and kinetics. By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state, the rate of a reaction can be estimated.
For reactions involving this compound, these calculations can predict:
Activation Energies: High-level ab initio and DFT methods can compute the energy barriers for different reaction steps, such as carbocation formation and rearrangement. rsc.org
Thermodynamic vs. Kinetic Control: When multiple products are possible, computations can help determine whether a reaction is under thermodynamic or kinetic control. The kinetic product is formed via the lowest activation energy barrier, while the thermodynamic product is the most stable one. colby.edu Computational studies have shown they are adept at predicting the most thermodynamically stable molecule. colby.edu
Table 2: Key Energetic Parameters from Reaction Modeling
| Parameter | Definition | Significance in Reaction Modeling |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the reaction rate; lower Ea means a faster reaction. |
| Transition State (TS) | The highest energy point along the reaction coordinate. | Its structure and energy are key to understanding the mechanism. |
| Reaction Enthalpy (ΔHrxn) | The net change in heat content during a reaction. | Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the "useful" work obtainable from a system. | Determines the spontaneity of a reaction (negative ΔG is spontaneous). researchgate.net |
Simulations of Spectroscopic Data
Computational methods can predict various types of molecular spectra, which is invaluable for interpreting experimental data and confirming molecular structures. rsc.orgmdpi.com DFT and other quantum chemical methods can calculate the properties that govern how molecules interact with electromagnetic radiation.
For this compound, simulations can generate:
Infrared (IR) Spectra: By calculating vibrational frequencies, an IR spectrum can be simulated. aip.org These calculations help in assigning experimental peaks to specific vibrational modes, such as O-H stretching, C-H stretching, or the vibrations of the phenyl and cyclohexane rings. Comparing calculated and experimental spectra can confirm the presence of specific conformers. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.gov These predictions are highly sensitive to the molecule's geometry and electronic environment, making them a powerful tool for distinguishing between different isomers and conformers.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. researchgate.net This can provide insight into the electronic transitions, often involving the π-system of the phenyl group.
A recent blind challenge for computational vibrational spectroscopy included 1-phenylcyclohexane-cis-1,2-diol as a test system, highlighting the active use of such molecules to benchmark and refine predictive computational methods against experimental results. rsc.orgresearchgate.net
Computational Vibrational Spectroscopy for OH Stretching Frequencies
Computational vibrational spectroscopy is a vital tool for predicting the infrared (IR) and Raman spectra of molecules. For diols like this compound, the OH stretching region of the vibrational spectrum is particularly informative. The frequencies of these vibrations are highly sensitive to the local environment of the hydroxyl groups, including factors like intramolecular hydrogen bonding and the specific conformation of the cyclohexyl ring.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating vibrational frequencies due to its favorable balance of accuracy and computational cost. The choice of the functional and basis set is crucial for obtaining reliable results. Hybrid functionals, such as B3LYP, are commonly employed for these types of calculations. Basis sets, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent sets (e.g., aug-cc-pVDZ), are often used to provide a flexible description of the electron density, which is essential for accurately modeling hydrogen bonds.
The computational process typically involves:
Conformational Search: Identifying all stable conformers of this compound, which arise from the different chair/boat conformations of the cyclohexane ring and the orientations of the phenyl and hydroxyl groups.
Geometry Optimization: Optimizing the geometry of each conformer to find its lowest energy structure.
Frequency Calculation: Calculating the harmonic vibrational frequencies for each optimized conformer. This is achieved by computing the second derivatives of the energy with respect to the atomic positions.
The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other approximations in the theoretical model. To improve agreement with experimental data, it is common practice to apply an empirical scaling factor to the calculated frequencies.
The OH stretching vibrations are excellent descriptors of hydrogen bonding. chemicalbook.com In this compound, the possibility of intramolecular hydrogen bonding between the two hydroxyl groups depends on their relative orientation (cis/trans) and the conformation of the ring. Computational models can predict the geometries that allow for such interactions and the corresponding shift in the OH stretching frequencies. For instance, a study on various vicinal diols demonstrated that harmonic DFT predictions, when appropriately scaled, can lead to successful conformational assignments based on the OH stretching fundamentals. nih.gov The accurate prediction of hydrogen bond-induced shifts remains a challenge for some DFT functionals. nih.gov
Below is a table illustrating the type of data obtained from DFT calculations for the OH stretching frequencies of related diol compounds, showcasing the distinction between free and hydrogen-bonded hydroxyl groups.
| Diol Conformer | Computational Method | OH Stretching Mode | Calculated Harmonic Frequency (cm⁻¹) |
|---|---|---|---|
| trans-Cyclohexane-1,2-diol (gauche) | B3LYP/6-311++G(d,p) | Free OH | 3780 |
| trans-Cyclohexane-1,2-diol (gauche) | B3LYP/6-311++G(d,p) | H-bonded OH | 3725 |
| cis-Cyclohexane-1,2-diol (axial-equatorial) | B3LYP/6-311++G(d,p) | Free OH | 3775 |
| cis-Cyclohexane-1,2-diol (axial-equatorial) | B3LYP/6-311++G(d,p) | H-bonded OH | 3690 |
| Ethylene Glycol (gauche) | B3LYP/6-31+G(d,p) | Free OH | 3792 |
| Ethylene Glycol (gauche) | B3LYP/6-31+G(d,p) | H-bonded OH | 3734 |
Note: The data in this table are representative values for related diols found in the literature and serve to illustrate the output of computational studies.
Benchmarking Quantum Chemical Approaches against Experimental Data
Benchmarking is the process of evaluating the accuracy of computational methods by comparing their predictions to reliable experimental data. This is a critical step in computational chemistry to ensure that the chosen theoretical models are appropriate for the system under investigation. For vibrational spectroscopy, this involves comparing the calculated vibrational frequencies, and often intensities, with an experimental IR or Raman spectrum.
While a specific experimental vibrational spectrum for this compound was not located in the available literature, the benchmarking process can be illustrated using the publicly available ATR-IR spectrum of a closely related isomer, (1S,2S)-1-Phenylcyclohexane-1,2-diol. This compound also features a phenyl group and two hydroxyl groups on a cyclohexane ring, making it a reasonable proxy for demonstrating the methodology. The experimental spectrum for (1S,2S)-1-Phenylcyclohexane-1,2-diol shows a broad absorption band in the OH stretching region, typically centered around 3400-3500 cm⁻¹, which is characteristic of intermolecularly hydrogen-bonded hydroxyl groups in the solid state.
The benchmarking process would proceed as follows:
Acquire Experimental Data: Obtain a high-quality experimental IR or Raman spectrum of the target molecule. For our illustrative purpose, we consider the ATR-IR spectrum of (1S,2S)-1-Phenylcyclohexane-1,2-diol.
Perform Theoretical Calculations: A range of different quantum chemical methods (e.g., various DFT functionals like B3LYP, PBE0, M06-2X) and basis sets would be used to calculate the vibrational frequencies of the molecule. To accurately model the solid-state spectrum, calculations might need to account for intermolecular interactions, for example by simulating a dimer or a small cluster of molecules.
Compare Theoretical and Experimental Spectra: The calculated frequencies (usually after applying appropriate scaling factors) are compared to the experimental peak positions. The quality of the agreement is assessed both qualitatively (by visual inspection of the spectra) and quantitatively.
Quantitative Analysis: A common metric used for quantitative comparison is the root-mean-square deviation (RMSD) between the calculated and experimental frequencies. A lower RMSD indicates better performance of the computational method.
A study that benchmarked DFT predictions for a set of 16 vicinal diols found that hybrid DFT functionals combined with a minimally augmented triple-zeta basis set provided a robust model for predicting OH stretching frequencies, whereas GGA functionals performed significantly worse. nih.gov Such studies help to establish best practices for computational vibrational spectroscopy of specific classes of molecules.
The following table demonstrates how experimental data would be compared against theoretical predictions from different computational methods for the OH stretching region of a diol.
| Vibrational Mode | Experimental Frequency (cm⁻¹) for (1S,2S)-1-Phenylcyclohexane-1,2-diol | Calculated Scaled Frequency (cm⁻¹) - Method A (e.g., B3LYP/6-31G(d)) | Calculated Scaled Frequency (cm⁻¹) - Method B (e.g., M06-2X/aug-cc-pVDZ) |
|---|---|---|---|
| OH Stretch (H-bonded) | ~3450 (broad) | 3475 | 3455 |
| Free OH (minor component, hypothetical) | - | 3680 | 3665 |
Note: The experimental value is an approximation based on the spectrum of (1S,2S)-1-Phenylcyclohexane-1,2-diol. Calculated values are hypothetical to illustrate the benchmarking concept.
By performing such benchmarks, researchers can identify the most accurate and efficient computational methods for studying molecules like this compound, leading to more reliable predictions of their properties and reactivity.
Applications of 1 Phenylcyclohexane 1,4 Diol in Asymmetric Synthesis and Catalysis
Chiral Building Block in the Synthesis of Complex Molecules
Chiral diols are fundamental building blocks in the synthesis of complex, stereochemically defined molecules. Their rigid structures and defined stereocenters allow for the transfer of chirality to new molecules, making them invaluable in constructing larger, intricate architectures.
Precursors for Pharmaceuticals and Natural Products
The cyclohexane-1,4-diol motif is present in a number of natural products. researchgate.net This structural unit can be a key element for biological activity. However, specific examples of pharmaceuticals or natural products that are synthesized directly from 1-phenylcyclohexane-1,4-diol as a starting material or key intermediate are not prominently documented in scientific literature. Research has shown the synthesis of natural products containing cyclohexane (B81311) units from other starting materials, such as aldohexoses. elsevierpure.com Additionally, structurally related compounds like 1-amino-4-phenylcyclohexane-1-carboxylic acid have been incorporated into peptide design to create potent and selective agonists for receptors like the human melanocortin-4 receptor (hMC4R). nih.gov
Role in Enantioselective Reaction Design
Chiral diols play a crucial role in the design of enantioselective reactions, often by acting as chiral auxiliaries or by creating a chiral environment that influences the stereochemical outcome of a reaction. nih.gov For instance, the stereocenters on the diol can direct an incoming reagent to a specific face of a molecule, resulting in the preferential formation of one enantiomer over the other. While this is a well-established principle for compounds like 1,1'-bi-2-naphthol (B31242) (BINOL) and tartaric acid derivatives, specific studies detailing the role of this compound in guiding the design of new enantioselective reactions are not widely reported. nih.gov
Development of Chiral Catalysts
The development of new chiral catalysts is a cornerstone of modern organic synthesis, enabling the efficient production of single-enantiomer compounds. Chiral diols are frequently incorporated into the structure of these catalysts.
Design and Synthesis of Enantioselective Catalytic Systems
The design of effective enantioselective catalysts often involves creating a well-defined chiral pocket around a catalytic center. chemrxiv.org Chiral diols are excellent scaffolds for this purpose, as their hydroxyl groups can coordinate to a metal center, and the backbone of the diol can be modified to tune the steric and electronic properties of the resulting catalyst. nih.gov This approach has been successfully used to create a vast number of catalysts for various transformations. However, literature describing the specific design and synthesis of an enantioselective catalytic system based on the this compound framework is scarce.
Ligand Applications in Asymmetric Transformations
Chiral Recognition and Separation Processes
Chiral recognition is the process by which a chiral molecule can differentiate between the two enantiomers of another chiral compound. This principle is fundamental to the separation of racemates. Chiral diols can be employed as chiral resolving agents or as the selective component in chiral chromatography.
In the process of resolution, a chiral resolving agent, such as a chiral diol, reacts with a racemic mixture to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques like crystallization. Afterward, the resolving agent is removed to yield the separated enantiomers. While this is a common strategy, the use of this compound specifically for this purpose is not well-documented. rsc.org
For chromatographic separations, a chiral stationary phase (CSP) is used. sigmaaldrich.com The CSP contains a chiral selector that interacts differently with the two enantiomers of a compound, causing one to travel through the chromatography column faster than the other, thus achieving separation. sigmaaldrich.comnih.govnih.gov Chiral molecules, including various diol derivatives, are often immobilized on a solid support to create CSPs for High-Performance Liquid Chromatography (HPLC). hplc.euobrnutafaza.hr Despite the wide variety of available CSPs, those based specifically on this compound are not commonly reported.
Advancements in Chiral Chromatography Techniques
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating enantiomers and assessing the success of an asymmetric synthesis. nih.gov The separation relies on the differential interaction between the enantiomers of an analyte and a chiral stationary phase (CSP). hplc.eu CSPs are frequently based on selectors like polysaccharides (cellulose, amylose), cyclodextrins, or synthetic chiral polymers. nih.govsigmaaldrich.com
While no specific studies detailing the use of this compound as a component of a CSP were identified, its enantiomers could be resolved using existing commercial columns. The selection of a suitable CSP would depend on the molecule's structural features: the phenyl ring, the cyclohexane backbone, and the two hydroxyl groups. For instance, a polysaccharide-based CSP, such as cellulose-tris(3,5-dimethylphenylcarbamate), often provides effective separation for aromatic compounds through a combination of π-π stacking, hydrogen bonding, and steric interactions. nih.gov
The performance of a chiral separation is quantified by key parameters, as shown in the table below.
| Parameter | Formula | Description |
| Retention Factor (k) | (tR − t0) / t0 | Measures the retention of an analyte on the column. tR is the retention time of the analyte and t0 is the column dead time. nih.gov |
| Separation Factor (α) | k2 / k1 | Also known as selectivity, it measures the ability of the CSP to distinguish between two enantiomers (k1 and k2 are the retention factors of the first and second eluting enantiomers, respectively). An α value greater than 1 indicates separation. nih.gov |
| Resolution (Rs) | 2(tR2 − tR1) / (w1 + w2) | Measures the baseline separation between two peaks, where w1 and w2 are the peak widths. An Rs value ≥ 1.5 indicates baseline resolution. nih.gov |
This table presents standard formulas used in chiral chromatography to evaluate separation efficiency.
Understanding Molecular Interactions in Chiral Environments
The ability to separate enantiomers or for a chiral catalyst to direct a reaction depends entirely on the non-covalent interactions within the chiral environment. nih.gov For this compound, the key interactions that would govern its behavior in a chiral setting are:
Hydrogen Bonding: The two hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors. In the context of a CSP, they can interact with amide, ester, or carbamate (B1207046) groups on the chiral selector. nih.gov As a chiral ligand, they can coordinate to a metal center.
π-π Interactions: The phenyl group can engage in π-π stacking with aromatic moieties present in a chiral selector or a substrate. This is a common recognition mechanism for phenyl-containing compounds. nih.gov
Steric Interactions: The rigid chair-like conformation of the cyclohexane ring and the orientation of the phenyl and hydroxyl groups create a specific three-dimensional shape. Enantioselective recognition occurs when one enantiomer fits more favorably into the chiral pocket or active site of a CSP or catalyst than the other, minimizing steric hindrance. mdpi.com
Understanding these forces is crucial for designing effective chiral separations and catalysts. For example, the choice of mobile phase in HPLC can enhance or suppress certain interactions, thereby optimizing the separation of enantiomers. mdpi.comnih.gov Similarly, the specific geometry of a diol ligand determines the chiral environment around a metal catalyst, influencing the stereochemical outcome of a reaction. nih.govchemrxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
